![molecular formula C7H7NO3 B070242 3-Methoxy-4-nitrosophenol CAS No. 186194-64-9](/img/structure/B70242.png)
3-Methoxy-4-nitrosophenol
Overview
Description
3-Methoxy-4-nitrosophenol is an organic compound with the molecular formula C7H7NO3 It is characterized by the presence of a methoxy group (-OCH3) and a nitroso group (-NO) attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-nitrosophenol typically involves the nitrosation of 3-methoxyphenol. A common method includes the use of sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to introduce the nitroso group at the para position relative to the hydroxyl group. The reaction is usually carried out at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, likely due to the compound’s specialized applications and the challenges associated with its stability. the use of copper-mediated nitrosation has been explored to improve yields and stability of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-nitrosophenol undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products:
Oxidation: 3-Methoxy-4-nitrophenol.
Reduction: 3-Methoxy-4-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-nitrosophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-nitrosophenol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The compound can also form complexes with metal ions, influencing their catalytic activities and biological functions .
Comparison with Similar Compounds
4-Nitrosophenol: Lacks the methoxy group, making it less hydrophobic and potentially less reactive in certain contexts.
3-Methoxy-4-nitrophenol: An oxidized form of 3-Methoxy-4-nitrosophenol, with different reactivity and applications.
3-Methoxy-4-aminophenol:
Uniqueness: this compound is unique due to the presence of both methoxy and nitroso groups, which confer distinct chemical reactivity and potential for forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a versatile intermediate in organic synthesis.
Biological Activity
3-Methoxy-4-nitrosophenol (also known as 3-methoxy-4-nitrophenol) is an organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C_7H_8N_2O_3 and is characterized by a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to a phenolic structure. The compound is primarily used in the synthesis of dyes and pharmaceuticals, but its biological implications are significant.
The biological activity of this compound can be attributed to several mechanisms:
- Nitro Group Reduction : The nitro group can be reduced to an amino group, which may lead to the formation of reactive intermediates that interact with cellular macromolecules.
- Oxidative Stress : The compound may induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Enzyme Interaction : It has been shown to interact with various enzymes, potentially affecting metabolic pathways.
Pharmacokinetics
Studies indicate that similar compounds undergo significant urinary excretion and exhibit low tissue distribution. For instance, in animal models, approximately 75-79% of the administered dose is recovered in urine within 72 hours.
Cellular Effects
Research suggests that this compound can undergo metabolic transformation into 4-nitrophenol, which has implications for hepatotoxicity and immune system effects .
Toxicological Profile
A toxicological profile indicates that exposure to nitrophenols, including this compound, can lead to adverse health effects. In laboratory studies, it has been shown that high doses can result in significant toxicity, with NOAEL values reported between 5-10 mg/kg/day in various animal studies .
Microbial Degradation
Research has also highlighted the role of microbial degradation in the bioremediation of nitrophenols. Specific strains such as Burkholderia sp. have been identified as capable of degrading this compound through enzymatic pathways involving monooxygenases . This degradation process is crucial for understanding the environmental impact and potential applications in bioremediation.
Summary Table: Biological Activity Overview
Activity | Description |
---|---|
Mechanism of Action | Reduction of nitro group; oxidative stress induction; enzyme interaction. |
Pharmacokinetics | Predominantly excreted via urine; low tissue distribution; slow clearance rates. |
Cellular Effects | Metabolized to 4-nitrophenol; potential hepatotoxicity; immune system impact. |
Toxicological Findings | NOAEL values between 5-10 mg/kg/day; significant toxicity observed at higher doses. |
Microbial Degradation | Capable strains identified for bioremediation applications; enzymatic pathways involved in degradation. |
Properties
IUPAC Name |
3-methoxy-4-nitrosophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7-4-5(9)2-3-6(7)8-10/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEMLNAQECGBOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435569 | |
Record name | 3-methoxy-4-nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39501-58-1 | |
Record name | 3-methoxy-4-nitrosophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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